5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone
Description
Overview of 5-(1,3-Dioxolan-2-YL)-2-thienyl Propyl Ketone
This compound represents a sophisticated organic compound characterized by its multi-functional molecular architecture. The compound possesses the molecular formula C11H14O3S and exhibits a molecular weight of 226.29 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one, which accurately reflects its structural composition including a thiophene ring substituted with a dioxolane protecting group and attached to a butanone chain.
The structural complexity of this molecule arises from the integration of three distinct chemical functionalities within a single molecular framework. The thiophene ring system contributes aromatic stability and electronic properties characteristic of sulfur-containing heterocycles, while the 1,3-dioxolane ring serves as a protective group for what would otherwise be an aldehyde or ketone functionality. The propyl ketone chain extends the molecular framework, providing additional sites for potential chemical modification and biological interaction. This combination of functional groups creates a molecule with unique chemical properties that distinguish it from simpler heterocyclic compounds.
Chemical identification databases recognize this compound through multiple registry systems, including the PubChem Compound Identifier 24723433 and the Molecular Design Limited number MFCD07699065. The compound's Simplified Molecular Input Line Entry System notation, CCCC(=O)C1=CC=C(S1)C2OCCO2, provides a concise representation of its connectivity pattern, facilitating computational analysis and database searches. These standardized identifiers enable researchers to access comprehensive data about the compound's properties, synthesis methods, and potential applications across various scientific disciplines.
Historical Context and Development
The development of this compound must be understood within the broader historical context of thiophene chemistry and dioxolane protecting group methodology. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery led to the recognition of thiophene as the actual substance responsible for the observed reaction, rather than benzene itself. Meyer's subsequent isolation and characterization of thiophene established the foundation for an entire class of sulfur-containing heterocyclic compounds that would prove invaluable in both synthetic and medicinal chemistry.
The subsequent century witnessed extensive development of thiophene chemistry, with researchers recognizing the remarkable stability and versatility of the thiophene ring system. Thiophenes demonstrate aromatic character similar to benzene but with unique electronic properties conferred by the sulfur heteroatom. This discovery proved particularly significant as thiophene derivatives began to find applications in agrochemicals and pharmaceuticals, with the benzene ring of biologically active compounds often replaceable by thiophene without loss of activity. The recognition of thiophene's therapeutic potential laid the groundwork for the systematic exploration of more complex thiophene-containing molecules.
The development of 1,3-dioxolane chemistry emerged from the need for reliable protecting group strategies in organic synthesis. Dioxolanes can be prepared through acetalization of aldehydes and ketalization of ketones with ethylene glycol, providing stable protection for carbonyl functionalities during complex synthetic transformations. The 1,3-dioxolane moiety has found widespread application in natural product synthesis as a protecting group for ketones, aldehydes, and 1,2-diols, representing an important tool in pharmaceutical, fragrance, and polymer industries. The synthesis of compounds incorporating both thiophene and dioxolane functionalities represents a convergence of these two important areas of heterocyclic chemistry.
Significance in Heterocyclic and Functional Group Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of a broader class of bifunctional heterocyclic compounds. Thiophene and its substituted derivatives constitute a very important class of heterocyclic compounds with diverse applications in medicinal chemistry, having established themselves as indispensable anchors for medicinal chemists producing combinatorial libraries and conducting extensive searches for lead molecules. The incorporation of thiophene rings into pharmaceutical compounds has resulted in numerous therapeutic agents with wide-ranging biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer properties.
The 1,3-dioxolane component of the molecule contributes additional layers of chemical significance, particularly in the context of protecting group chemistry and synthetic methodology. Research has demonstrated that 1,3-dioxolanes exhibit biological activity in their own right, with studies showing that these compounds can display antibacterial and antifungal properties against various microorganisms. The combination of thiophene and dioxolane functionalities within a single molecule creates opportunities for investigating synergistic effects and developing compounds with enhanced or novel biological activities compared to molecules containing only one of these heterocyclic systems.
From a functional group chemistry perspective, the presence of both ketone and acetal functionalities within the molecular framework provides multiple sites for chemical modification and derivatization. The ketone group can undergo standard carbonyl reactions including reduction to alcohols, oxidation to carboxylic acids, and nucleophilic addition reactions. The dioxolane ring system can serve as a masked aldehyde or ketone, allowing for selective chemical transformations under appropriate conditions while maintaining the integrity of other functional groups within the molecule. This versatility makes the compound valuable as both a synthetic intermediate and a platform for medicinal chemistry optimization efforts.
The following table summarizes key chemical properties of this compound based on computational and experimental data:
Research Objectives and Scope of Investigation
The primary research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Contemporary research efforts focus on elucidating the compound's synthetic accessibility, chemical reactivity patterns, and potential biological activities within the context of broader thiophene and dioxolane research programs. The compound serves as a model system for understanding how the combination of different heterocyclic functionalities influences overall molecular properties and biological behavior, providing insights that can inform the design of related compounds with enhanced or modified activities.
Synthetic chemistry investigations aim to develop efficient and scalable methods for preparing this compound and related analogs, with particular emphasis on optimizing reaction conditions to achieve high yields and purities suitable for biological evaluation. Research in this area builds upon established methodologies for dioxolane formation through acetalization reactions and thiophene functionalization through various electrophilic and nucleophilic substitution processes. The development of robust synthetic routes enables the preparation of compound libraries for structure-activity relationship studies and facilitates the exploration of chemical modifications that might enhance biological potency or selectivity.
Biological activity investigations represent another crucial aspect of research objectives, particularly given the established therapeutic potential of thiophene-containing compounds and the emerging recognition of dioxolane bioactivity. Studies in this area seek to characterize the compound's interactions with various biological targets, including enzymes, receptors, and cellular pathways that might be modulated by heterocyclic compounds. The unique combination of functional groups within this molecule provides opportunities to investigate whether the presence of both thiophene and dioxolane moieties results in enhanced or novel biological activities compared to compounds containing only one of these heterocyclic systems.
Mechanistic studies constitute an additional research objective, focusing on understanding the molecular basis for any observed biological activities and the chemical reactivity patterns exhibited by the compound under various conditions. These investigations employ computational chemistry methods, spectroscopic techniques, and chemical modification studies to elucidate structure-activity relationships and identify key molecular features responsible for biological effects. Such mechanistic insights provide the foundation for rational drug design efforts and guide the development of optimized analogs with improved therapeutic profiles.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-2-3-8(12)9-4-5-10(15-9)11-13-6-7-14-11/h4-5,11H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWKNKSXJTYANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641873 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-84-1 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
- Reaction Type: Acetalization or ketalization of aldehydes or ketones with ethylene glycol.
- Catalyst: Acid catalysts such as p-toluenesulfonic acid or other strong acids.
- Conditions: Typically performed under reflux with removal of water to drive equilibrium towards acetal formation.
- Mechanism: The carbonyl group of the aldehyde or ketone reacts with ethylene glycol, forming a five-membered 1,3-dioxolane ring via nucleophilic addition and subsequent dehydration.
- Notes: This step protects the carbonyl functionality and stabilizes the intermediate for further transformations.
Attachment of the Propyl Chain
- Reaction Type: Grignard reaction or nucleophilic substitution.
- Reagents: Cyclohexylmagnesium bromide or a similar Grignard reagent reacts with a suitable propyl halide or ketone intermediate.
- Conditions: Anhydrous ether solvents (e.g., tetrahydrofuran), inert atmosphere to prevent moisture interference.
- Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a tertiary alcohol intermediate that can be further processed to yield the propyl ketone.
- Notes: This step is crucial for installing the propyl substituent on the thienyl ketone framework.
Industrial and Laboratory Scale Considerations
- Optimization: Industrial synthesis often employs continuous flow reactors to improve yield and scalability, controlling parameters such as temperature, pressure, and reaction time precisely.
- Purification: Post-reaction purification typically involves chromatographic methods or recrystallization to achieve high purity.
- Yield: Reaction conditions are optimized to maximize yield while minimizing by-products and decomposition.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents & Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Acetalization/Ketalization | Aldehyde/Ketone + Ethylene glycol + Acid catalyst (e.g., p-TsOH) | Reflux, removal of water | Formation of 1,3-dioxolane ring |
| 2 | Friedel-Crafts Acylation | Thiophene + Acyl chloride + AlCl3 | Anhydrous, low temperature | Introduction of thienyl ketone moiety |
| 3 | Grignard Reaction | Cyclohexylmagnesium bromide + Propyl halide or ketone | Anhydrous ether solvent, inert atmosphere | Attachment of propyl chain |
Supporting Research Findings
- The acetalization step is well-documented for its efficiency in protecting carbonyl groups during multi-step syntheses, with acid catalysts facilitating reversible formation of stable dioxolane rings under dehydrating conditions.
- Friedel-Crafts acylation on thiophene rings preferentially occurs at the 2-position, enabling regioselective introduction of the ketone functionality critical to the target molecule.
- The Grignard reaction is a classical method for carbon-carbon bond formation, allowing for the attachment of alkyl chains such as propyl groups to aromatic ketones with high specificity and yield.
- Industrial methods emphasize reaction condition optimization including temperature control and continuous flow techniques to enhance scalability and purity.
Additional Notes on Related Methodologies
- Alternative methods for dioxolane ring formation include transacylation under basic conditions , as described in patent literature, which may offer milder or more selective routes depending on substrate sensitivity.
- Protection and deprotection strategies involving dioxolane rings are widely used in organic synthesis to prevent unwanted side reactions during complex molecule assembly.
- Solvent choice and acid strength critically influence the efficiency and selectivity of acetalization and Friedel-Crafts steps.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Variations and Key Properties
The compound shares structural similarities with several analogs, differing primarily in the alkyl or aryl substituent attached to the ketone. Below is a comparative analysis based on available
Stability and Reactivity
The 1,3-dioxolane group in these compounds confers hydrolytic stability compared to unprotected ketones. Evidence from related dioxolane-protected systems indicates that steric hindrance from substituents (e.g., cyclopropyl or cyclohexyl groups) further enhances stability, as seen in 5,5-dialkyl-1,3-dioxane derivatives . However, the propyl and pentyl analogs may exhibit moderate reactivity in deprotection reactions due to their linear alkyl chains.
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone is a synthetic organic compound characterized by its unique structural features, including a five-membered dioxolane ring and a thienyl group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₄O₃S
- Molecular Weight : Approximately 226.30 g/mol
- Physical Properties :
- Density: 1.197 g/cm³
- Boiling Point: 371.1°C at 760 mmHg
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the dioxolane ring may facilitate specific binding interactions due to its electron-rich nature, while the thienyl group could enhance lipophilicity and membrane permeability.
Biological Activity Overview
Research on the biological activity of this compound indicates potential antimicrobial , antifungal , and antioxidant properties . Here are some key findings:
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antibacterial effects against various strains of bacteria:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
The compound demonstrated notable activity against these strains, suggesting that it may serve as a candidate for developing new antimicrobial agents .
Antifungal Activity
The antifungal properties of this compound were evaluated against Candida albicans, a common fungal pathogen. Results indicated that the compound exhibited excellent antifungal activity, aligning with findings from similar dioxolane derivatives .
Antioxidant Properties
Preliminary studies suggest that compounds containing thienyl groups often possess antioxidant properties, which may contribute to their overall biological activity. The antioxidant potential can be attributed to the ability of these compounds to scavenge free radicals and mitigate oxidative stress in biological systems.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₁H₁₄O₃S | Dioxolane and thienyl groups | Antimicrobial, antifungal |
| Butyl 5-(1,3-Dioxolan-2-YL)-2-thienyl ketone | C₁₂H₁₆O₃S | Longer alkyl chain | Similar antimicrobial properties |
| Cycloheptyl 5-(1,3-Dioxolan-2-YL)-2-thienyl ketone | C₁₅H₂₀O₃S | Cyclic structure | Potentially different reactivity |
Case Studies and Research Findings
Research studies have highlighted various aspects of the biological activity of similar dioxolane derivatives:
- Antibacterial Screening : A study reported that several synthesized dioxolanes exhibited MIC values between 625–1250 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
- Antifungal Efficacy : Another investigation found that newly synthesized dioxolanes showed excellent antifungal activity against Candida albicans, reinforcing the potential therapeutic applications of these compounds.
- Safety and Toxicity Assessments : Toxicity studies conducted on related compounds indicated varying degrees of safety profiles, suggesting that further investigations into the acute toxicity and long-term effects of this compound are warranted .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1,3-dioxolan-2-yl)-2-thienyl propyl ketone, and how can purity be optimized?
- Methodology : A two-step approach is suggested:
Thienyl intermediate preparation : React 2-thienylmagnesium bromide with 1,3-dioxolane-protected carbonyl precursors under anhydrous conditions (Grignard reaction). Monitor via TLC (ethyl acetate/hexane, 1:3) for intermediate formation .
Propyl ketone formation : Use Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound .
- Purity optimization : Recrystallization from ethanol/water (2:1) improves crystallinity, while HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity .
Q. How can structural characterization be performed to confirm the dioxolane-thienyl linkage and ketone functionality?
- Spectroscopic methods :
- FT-IR : Look for C=O stretch ~1700 cm⁻¹ (ketone) and C-O-C stretch ~1100 cm⁻¹ (dioxolane) .
- ¹H NMR : Identify thienyl protons (δ 6.8–7.2 ppm, multiplet), dioxolane protons (δ 4.8–5.2 ppm, singlet), and propyl ketone methylene (δ 2.4–2.8 ppm, triplet) .
- HRMS : Exact mass calculation (e.g., C₁₁H₁₄O₃S) validates molecular formula .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Antimicrobial screening : Use agar diffusion assays against Candida albicans (fungal) and Staphylococcus aureus (bacterial). Prepare serial dilutions (1–100 µg/mL) in DMSO and compare zone inhibition to fluconazole/ampicillin controls .
- Cytotoxicity testing : Employ MTT assay on HEK-293 cells to establish IC₅₀ values, ensuring DMSO concentration ≤0.1% to avoid solvent toxicity .
Advanced Research Questions
Q. How can contradictory yields in Friedel-Crafts acylation be resolved when synthesizing this compound?
- Root cause analysis : Competing side reactions (e.g., over-acylation or ring sulfonation) may reduce yields.
- Mitigation :
- Use stoichiometric AlCl₃ (1:1 molar ratio with propionyl chloride) to minimize side products .
- Monitor reaction temperature (0–5°C) to suppress electrophilic aromatic substitution at the thienyl sulfur .
- Confirm intermediate stability via in-situ IR to detect premature decomposition .
Q. What mechanistic insights explain the compound’s potential antifungal activity?
- Hypothesis : The dioxolane group may enhance membrane permeability, while the thienyl moiety disrupts fungal ergosterol biosynthesis.
- Experimental validation :
- Perform ergosterol binding assays using UV-Vis spectroscopy (Δλ 280 nm) .
- Compare MIC values against ergosterol-deficient mutants (erg6Δ) vs. wild-type strains to confirm target specificity .
Q. How can computational methods predict reactivity in dioxolane-thienyl hybrid systems?
- DFT modeling : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites .
- MD simulations : Simulate lipid bilayer interactions (GROMACS) to assess membrane penetration capacity .
Q. What strategies improve regioselectivity in functionalizing the thienyl ring?
- Directing groups : Introduce temporary protecting groups (e.g., trimethylsilyl) at the 5-position to direct acylation to the 2-thienyl position .
- Catalytic systems : Test Pd-catalyzed C-H activation with pyridine-based ligands to enhance selectivity .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across different studies?
- Variables to control :
- Strain variability : Use ATCC reference strains for reproducibility .
- Solvent effects : Ensure consistent DMSO concentration across assays to avoid false negatives .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
